2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine
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Overview
Description
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the piperidine derivative with 5-bromopyrimidine under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring and the benzenesulfonyl group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as dimethylformamide or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers can use this compound to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins through sulfonamide bonds, while the piperidine ring can modulate the activity of neurotransmitter receptors. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-chloropyrimidine
- 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-fluoropyrimidine
- 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-iodopyrimidine
Uniqueness
The uniqueness of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the benzenesulfonyl and piperidine groups provide opportunities for interactions with biological targets .
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c17-14-10-18-16(19-11-14)23-12-13-6-8-20(9-7-13)24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYIZZBACPIHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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